8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[2,1-f]purine core, followed by various substitutions to introduce the butyl, methyl, and benzyl groups. The exact methods would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecule contains an imidazo[2,1-f]purine core, which is a fused ring system containing nitrogen atoms. It also has various alkyl groups (butyl and methyl) and a benzyl group attached to it. The exact 3D structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich imidazo[2,1-f]purine core and the various substituents. For example, the butyl and methyl groups might be susceptible to reactions involving free radicals, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .properties
IUPAC Name |
6-butyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-5-6-10-24-15(3)12-25-17-18(22-20(24)25)23(4)21(28)26(19(17)27)13-16-9-7-8-14(2)11-16/h7-9,11-12H,5-6,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVQSSJSSSVEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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